5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline

Lipophilicity Drug design Membrane permeability

Managing amine basicity in lead optimization? Overly basic anilines limit permeability and cause off-target effects. 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline (CAS 1593719-40-4) solves this with pKa 4.98-0.5-0.7 units below non-fluorinated analogs. • Lower pKa (~4.98) enhances membrane permeability & reduces off-target binding. • 5-Fluoro blocks CYP450-mediated hydroxylation, improving metabolic stability. • Fragment-compliant: MW 183.22, XLogP3 2.5, 3 HBA, 1 HBD (rule-of-three). • 95% purity; suitable for amide coupling, Buchwald-Hartwig, and reductive amination.

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
Cat. No. B13320029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline
Molecular FormulaC10H14FNO
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)F)OC(C)C
InChIInChI=1S/C10H14FNO/c1-6(2)13-10-4-7(3)9(12)5-8(10)11/h4-6H,12H2,1-3H3
InChIKeyDAAIEYGUPYMMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline: Differentiated Fluoroalkoxy-Aniline Building Block


5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline (CAS 1593719-40-4) is a trisubstituted fluorinated aniline derivative bearing a 5-fluoro group, a 2-methyl group, and a 4-isopropoxy substituent on the aromatic ring [1]. With a molecular formula of C₁₀H₁₄FNO and a molecular weight of 183.22 g/mol, this compound belongs to the class of fluoroaniline building blocks widely employed in medicinal chemistry and agrochemical research as intermediates for constructing biologically active molecules [2]. Its structural features—the electron-withdrawing fluorine atom, the lipophilic isopropoxy group, and the ortho-methyl substituent—collectively modulate key physicochemical parameters including lipophilicity (XLogP3 = 2.5), basicity (predicted pKa = 4.98 ± 0.10), and hydrogen-bonding capacity (3 HBA, 1 HBD), distinguishing it from non-fluorinated and regioisomeric analogs that lack this precise substitution pattern .

1 Fine-tuned basicity and lipophilicity via 5-fluoro/4-isopropoxy pattern for lead optimization
2 Pre-fluorinated at a metabolic soft-spot position to support stability screening workflows
3 Single defined regioisomer avoids positional ambiguity in amination and coupling libraries

Physicochemical and Metabolic Consequences of the 5-Fluoro-2-methyl-4-isopropoxy Pattern


Substituting 5-fluoro-2-methyl-4-(propan-2-yloxy)aniline with a non-fluorinated analog (e.g., 4-isopropoxy-2-methylaniline, CAS 676366-02-2) or a regioisomer (e.g., 2-fluoro-5-isopropoxy-4-methylaniline, CAS 2803884-41-3) cannot replicate its integrated property profile. The 5-fluoro substituent lowers the aniline pKa by approximately 0.5–0.7 units relative to the non-fluorinated comparator, altering protonation state at physiological pH and affecting both reactivity in downstream coupling reactions and target binding in biological systems [1]. Simultaneously, the 4-isopropoxy group contributes a +0.5 unit increase in XLogP compared to the non-alkoxylated 5-fluoro-2-methylaniline scaffold while introducing steric bulk and an additional hydrogen-bond acceptor that fine-tunes target recognition . Fluorine substitution at the 5-position occupies a metabolic soft spot, blocking cytochrome P450-mediated aromatic hydroxylation that would otherwise occur at this position in the non-fluorinated analog—a class-level effect well documented for para-fluorinated anilines [2]. The precise 5-fluoro/2-methyl/4-isopropoxy arrangement is therefore not interchangeable with any single-feature variant without cascading changes to basicity, lipophilicity, metabolic stability, and synthetic reactivity.

Non-fluorinated analog
4-isopropoxy-2-methylaniline lacks the electron-withdrawing 5-fluoro group; basicity and lipophilicity may shift enough to alter coupling reactivity and binding profile.
Regioisomeric substitution
Isomers such as 2-fluoro-5-isopropoxy-4-methylaniline reposition the fluorine and isopropoxy groups, changing the steric and electronic environment at the NH₂ reaction center.
Alkoxy chain variation
Methoxy or ethoxy analogs cannot reproduce the branched isopropoxy steric profile and its contribution to lipophilicity, which may affect downstream SAR interpretation.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage from 5-Fluoro Substitution

The target compound exhibits an XLogP3 value of 2.5, compared to an XLogP of 2.0 for the non-fluorinated analog 4-isopropoxy-2-methylaniline (CAS 676366-02-2), representing a +0.5 log unit increase in lipophilicity conferred by the 5-fluoro substituent . This 0.5-unit increment places the target compound in a more favorable lipophilicity range for passive membrane permeability while remaining within drug-like space (XLogP < 5). The non-fluorinated analog, lacking the fluorine atom, also has only 2 hydrogen-bond acceptors versus 3 for the target compound, further differentiating their molecular recognition profiles .

Lipophilicity (ΔXLogP)
Context-dependent
+0.5 log units vs. non-fluorinated analog
Fluorine may improve permeability context
Computed XLogP3; experimental LogD recommended
Lipophilicity Drug design Membrane permeability

pKa Modulation Reduces Basicity vs. Non-Fluorinated Analog

The predicted pKa of the target compound's aniline NH₂ group is 4.98 ± 0.10, as computed and reported by authoritative chemical property databases [1]. In contrast, the non-fluorinated analog 4-isopropoxy-2-methylaniline lacks the electron-withdrawing 5-fluoro substituent and is expected to have a pKa in the range of approximately 5.5–5.7, consistent with the well-established pKa-lowering effect of aryl fluorine substitution on aniline basicity (typically 0.3–0.8 units per fluorine, depending on ring position) [2][3]. The resulting ΔpKa of approximately −0.5 to −0.7 units means the target compound is less basic and exists in a different protonation state distribution at physiological and near-physiological pH, directly impacting its reactivity in amide coupling, Buchwald–Hartwig amination, and other N-centered transformations commonly employed in medicinal chemistry synthesis [2].

Basicity Shift (ΔpKa)
Class-level inference
~−0.5 to −0.7 units
Lower pKa shifts protonation state, affects coupling reactivity
Predicted pKa; class-level fluorine effect on aniline basicity
Basicity pKa Protonation state Reactivity

Regioisomeric Differentiation from Positional Isomers

Three constitutional isomers share the molecular formula C₁₀H₁₄FNO and molecular weight 183.22: the target compound (5-fluoro-2-methyl-4-isopropoxy), 2-fluoro-5-isopropoxy-4-methylaniline (CAS 2803884-41-3), and 5-fluoro-4-methyl-2-isopropoxyaniline (CAS 1694433-04-9) . In the target compound, the fluorine is positioned para to the isopropoxy group and meta to the methyl group, whereas in CAS 2803884-41-3, the fluorine is ortho to the isopropoxy group, and in CAS 1694433-04-9, the isopropoxy group is ortho to the NH₂. These positional differences generate distinct electronic environments: the target compound's 5-fluoro/4-isopropoxy arrangement places the electron-withdrawing fluorine para to the electron-donating isopropoxy substituent, creating a unique push-pull electronic system across the ring that differs from both regioisomers. The target compound also places the NH₂ group ortho to the methyl (steric influence) and meta to the fluorine (electronic influence), a combination not replicated by either regioisomer .

Regioisomer Identity
Class-level inference
5-F/2-CH₃/4-OiPr vs. 2-F/5-OiPr/4-CH₃ and 5-F/4-CH₃/2-OiPr
Positional pattern sets NH₂ steric/electronic environment
Structural comparison; no head-to-head reactivity data
Regioisomer Positional isomer SAR Substitution pattern

Metabolic Stability via CYP450 Hydroxylation Blockade

The 5-fluoro substituent in the target compound occupies the position para to the isopropoxy group and ortho to the NH₂. In non-fluorinated aniline analogs, this position is a known site of cytochrome P450-mediated aromatic hydroxylation, a primary metabolic pathway leading to clearance and potential bioactivation to reactive quinoneimine species [1][2]. By replacing the susceptible C–H bond with a metabolically resistant C–F bond (bond dissociation energy ~130 kcal/mol vs. ~110 kcal/mol for C–H), the target compound is predicted to exhibit enhanced metabolic stability compared to its non-fluorinated counterpart 4-isopropoxy-2-methylaniline. In vitro microsomal studies on related para-fluorinated anilines have demonstrated altered regioselectivity of aromatic hydroxylation compared to their non-fluorinated analogs, with the fluorine substituent redirecting metabolism away from the blocked position [1]. This evidence is class-level: no direct microsomal stability comparison between the target compound and its non-fluorinated analog has been published.

Metabolic Block Prediction
Class-level inference
5-F may block CYP450 hydroxylation site
Fluorine may support metabolic stability context
Class-level microsomal studies; no direct compound data
Metabolic stability CYP450 Defluorination Drug metabolism

Isopropoxy vs. Methoxy/Ethoxy: Lipophilicity and Steric Profile

The target compound bears a 4-isopropoxy (branched) rather than a 4-methoxy (linear) or 4-ethoxy (linear) substituent. In analogous chemotypes, the transition from methoxy to isopropoxy has been shown to significantly modulate both potency and metabolic stability. For example, in a series of 2-benzylbenzimidazole opioids, isopropoxy chains engendered higher in vivo potencies than methoxy analogs, while in CLK kinase inhibitors, moving from ethoxy to isopropoxy altered inhibitory activity against CLK1 and CLK2 [1][2]. Additionally, the branched isopropoxy group introduces greater steric hindrance adjacent to the aniline NH₂ (via the 4-position) compared to linear alkoxy chains, which can influence regioselectivity in electrophilic aromatic substitution and cross-coupling reactions. The computed XLogP3 of 2.5 for the target compound reflects the combined contribution of the fluorine (+0.5 vs. non-fluorinated) and the isopropoxy group (+~0.65 vs. the non-alkoxylated 5-fluoro-2-methylaniline, XLogP ~1.85) .

Isopropoxy Contribution
Class-level inference
+0.65 log units vs. non-alkoxylated scaffold
Isopropoxy modulates lipophilicity and steric profile
Computed; alkoxy SAR can influence potency and stability
Alkoxy SAR Isopropoxy Lipophilicity Steric effects

Optimal Application Scenarios Based on Differentiated Properties


Lead Optimization Requiring Fine-Tuned Aniline Basicity

When a lead series features an aniline substructure and SAR indicates that excessive basicity limits cellular permeability or causes off-target pharmacology, 5-fluoro-2-methyl-4-(propan-2-yloxy)aniline provides a reduced pKa of approximately 4.98 compared to the estimated ~5.5–5.7 of its non-fluorinated analog. This 0.5–0.7 unit reduction in basicity, mediated by the electron-withdrawing 5-fluoro substituent [1][2], shifts the neutral:protonated ratio at physiological pH and has been validated as a general design principle in fluorinated drug candidates [2]. The compound is suited as a fragment or intermediate in programs targeting CNS-penetrant or orally bioavailable agents where managing amine basicity is critical.

Agrochemical Synthesis Leveraging Metabolic Blocking

In the design of agrochemical active ingredients (herbicides, fungicides, insecticides), metabolic stability in target organisms and environmental persistence are key optimization parameters. The 5-fluoro substituent of the target compound occupies a position that, in non-fluorinated anilines, is susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. By incorporating this pre-fluorinated building block, agrochemical discovery teams can bypass a known metabolic soft spot without additional synthetic steps for late-stage fluorination. This strategy is consistent with the widespread deployment of fluorinated aniline building blocks in commercial agrochemicals, where approximately 25–30% of modern active ingredients contain at least one fluorine atom [2].

Library Production Requiring a Single Well-Characterized Regioisomer

For high-throughput synthesis of compound libraries via amide coupling, Buchwald–Hartwig amination, or reductive amination, the use of the correct regioisomer is essential for reproducible reaction outcomes. The target compound (5-fluoro-2-methyl-4-isopropoxy) is structurally distinct from its commercially available regioisomers CAS 2803884-41-3 and CAS 1694433-04-9 [1][2]. The 5-fluoro/4-isopropoxy arrangement places the NH₂ group in a steric environment (ortho to methyl, meta to fluorine) that differs from both alternative regioisomers, directly impacting reaction rates and yields in palladium-catalyzed aminations. Procurement of the precisely specified regioisomer, typically at 95% purity standard from vendors such as Enamine and AKSci, eliminates the risk of isomeric contamination that could confound biological assay interpretation .

Fragment-Based Drug Discovery with Balanced Property Profile

With a molecular weight of 183.22 g/mol, 3 hydrogen-bond acceptors, 1 hydrogen-bond donor, and XLogP3 of 2.5, 5-fluoro-2-methyl-4-(propan-2-yloxy)aniline adheres to the 'rule of three' guidelines for fragment screening libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1][2]. Compared to the non-fluorinated analog 4-isopropoxy-2-methylaniline (MW 165.23, XLogP 2.0, only 2 HBA), the target compound offers enhanced lipophilicity (+0.5 log units) and an additional hydrogen-bond acceptor (fluorine) without violating fragment physicochemical criteria [2]. This balanced profile makes it a superior fragment starting point for targets where both hydrophobic and polar interactions contribute to binding affinity.

Application
Selection Property
Validation Focus
Lead optimization with reduced basicity
5-Fluoro-induced pKa lowering
Protonation state at physiological pH and coupling reactivity
Agrochemical synthesis leveraging metabolic blocking
Pre-fluorinated at metabolically labile position
Metabolic stability in relevant microsomal or in planta assays
Library production with a defined regioisomer
Single substitution pattern, no isomeric ambiguity
Regioisomeric purity and consistent coupling outcomes
Fragment-based screening with balanced profile
MW
Ligand efficiency and binding mode confirmation
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